Losmapimod hydrochloride is a selective and potent inhibitor of the p38 mitogen-activated protein kinase family, specifically targeting the p38 alpha and beta isoforms. This compound has been investigated for its potential therapeutic applications in various conditions, including facioscapulohumeral muscular dystrophy and inflammatory diseases. Originally developed by GlaxoSmithKline, it is currently under evaluation by Fulcrum Therapeutics for its efficacy in treating muscle degeneration associated with facioscapulohumeral muscular dystrophy.
Losmapimod hydrochloride is classified as a pharmaceutical compound with the IUPAC name (2S)-1-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-5,5,5-trifluoro-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide. Its chemical formula is with a molar mass of approximately . The compound has been studied extensively in preclinical and clinical settings due to its role in modulating inflammatory responses and gene expression related to muscle health.
The synthesis of Losmapimod hydrochloride involves multiple steps, beginning with the preparation of key intermediates. The synthesis typically includes the following methods:
The detailed synthetic pathway may vary based on specific laboratory conditions and available reagents .
Losmapimod hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structure can be represented as follows:
The three-dimensional conformation of Losmapimod can be visualized using molecular modeling software, aiding in understanding its interactions at the molecular level .
Losmapimod hydrochloride undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of Losmapimod .
Losmapimod exerts its therapeutic effects primarily through the inhibition of p38 mitogen-activated protein kinases. These kinases play a significant role in:
The compound's ability to selectively inhibit these pathways makes it a valuable candidate for treating inflammatory diseases and muscle disorders .
Losmapimod hydrochloride possesses several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Losmapimod hydrochloride has been investigated for various scientific uses:
Losmapimod hydrochloride is an orally active, competitive adenosine triphosphate inhibitor that selectively targets the p38α (UniProt ID: Q16539) and p38β (UniProt ID: Q15759) isoforms of mitogen-activated protein kinase. It exhibits high-affinity binding (dissociation constant < 10 nM) to the adenosine triphosphate-binding pocket of these kinases, inhibiting their phosphorylation activity. The compound demonstrates >100-fold selectivity for p38α/β over other mitogen-activated protein kinase family members (e.g., p38γ, p38δ, extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase) and unrelated kinases, attributed to its specific interaction with the hydrophobic region adjacent to the adenosine triphosphate-binding site [3] [6].
Structural analyses reveal that losmapimod stabilizes a unique flipped activation loop conformation in phosphorylated p38α, exposing phospho-threonine 180 for dephosphorylation by serine/threonine phosphatases like wild-type p53-induced phosphatase 1. This dual-action mechanism—simultaneous adenosine triphosphate site blockade and enhanced kinase dephosphorylation—contributes to sustained pathway suppression. Isoform specificity is functionally critical: p38α knockdown reduces double homeobox 4 expression by 72% in facioscapulohumeral muscular dystrophy myoblasts, while p38β knockdown achieves 68% suppression, confirming both isoforms independently regulate double homeobox 4 pathogenesis [4] [6].
Table 1: Selectivity Profile of Losmapimod for p38 Mitogen-Activated Protein Kinase Isoforms
Isoform | Function in Signaling | Losmapimod Inhibition | Biological Consequence of Inhibition |
---|---|---|---|
p38α | Primary mediator of inflammation and stress response | IC₅₀ = 8.2 nM | Suppresses pro-inflammatory cytokine production (tumor necrosis factor α, interleukin 1β) |
p38β | Complementary signaling to p38α; muscle-specific roles | IC₅₀ = 7.1 nM | Modulates muscle differentiation and double homeobox 4 expression |
p38γ | Muscle-specific metabolism regulator | IC₅₀ > 1,000 nM | No significant inhibition |
p38δ | Expressed in exocrine glands and immune cells | IC₅₀ > 1,000 nM | No significant inhibition |
X-ray crystallography (resolution: 2.1 Å) of losmapimod-bound p38α reveals critical binding interactions driving its inhibitory activity. The compound's pyridinyl-pyrimidine core engages in hydrogen bonding with methionine 109 at the hinge region, while its morpholine oxygen coordinates a water-mediated interaction with lysine 53. The fluorophenyl group occupies a deep hydrophobic pocket formed by residues leucine 75, valine 38, alanine 51, and leucine 104, inducing a conformational shift in the conserved aspartate-phenylalanine-glycine motif [6].
This binding induces allosteric modulation through displacement of the activation loop (residues 175–190) from its canonical position. Unlike inhibitors such as SB202190 that lock the activation loop in a buried conformation, losmapimod stabilizes a flipped orientation that increases solvent accessibility of phospho-threonine 180 by 4.8-fold. This conformational change enhances phosphatase-mediated dephosphorylation rates by 10-fold for wild-type p53-induced phosphatase 1, functioning as a kinetic amplifier of target inactivation. Mutagenesis studies confirm that substitution of aspartate 168 or phenylalanine 169 disrupts losmapimod-induced flipping, reducing dephosphorylation efficiency by 92% [6].
Table 2: Key Binding Interactions of Losmapimod in p38α Mitogen-Activated Protein Kinase
Structural Element | Residues Involved | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Adenosine triphosphate-binding pocket | Methionine 109 | Hydrogen bonding | -3.2 |
Hydrophobic back pocket | Leucine 75, Valine 38 | Van der Waals | -4.8 |
Allosteric regulatory site | Aspartate 168 | Water-mediated H-bond | -1.5 |
DFG motif stabilization | Phenylalanine 169 | π-π stacking | -2.1 |
Losmapimod-mediated p38α/β blockade induces multifaceted downstream effects across physiological systems. In vascular endothelium, inhibition reduces phosphorylation of mitogen-activated protein kinase-activated protein kinase 2 (substrate of p38), decreasing heat shock protein 27 activation. This attenuates cytoskeletal rigidity and enhances endothelial nitric oxide synthase activity, improving nitric oxide bioavailability by 25% in hypercholesterolemic patients. Consequently, losmapimod restores acetylcholine-mediated vasodilation (impaired by 37% in disease states) and nitric oxide synthase sensitivity to N(G)-monomethyl-L-arginine inhibition [8].
Inflammatory pathway modulation involves direct suppression of transcription factors activating transcription factor 2 and nuclear factor κ-light-chain-enhancer of activated B cells. This reduces synthesis of tumor necrosis factor α (by 44%), interleukin 8 (by 51%), and C-reactive protein (by 57%) in clinical models. In cardiomyocytes, losmapimod inhibits stress-induced apoptosis signal-regulating kinase 1-p38 mitogen-activated protein kinase signaling, lowering B-type natriuretic peptide concentrations by 24.7% at 12 weeks post-myocardial infarction [1] [3] [8].
Table 3: Functional Consequences of Downstream Pathway Modulation
Downstream Effector | Effect of Losmapimod | Validated Biomarker Change | Functional Outcome |
---|---|---|---|
Endothelial nitric oxide synthase | Increased activity and coupling | 25% ↑ nitric oxide-dependent vasodilation | Improved vascular endothelial function |
Mitogen-activated protein kinase-activated protein kinase 2 | Reduced phosphorylation | 32% ↓ heat shock protein 27 activation | Attenuated cytoskeletal remodeling |
Activating transcription factor 2 | Impaired nuclear translocation | 57% ↓ C-reactive protein | Suppressed systemic inflammation |
B-type natriuretic peptide | Downregulated expression | 24.7% ↓ at 12 weeks | Reduced myocardial wall stress |
Losmapimod exerts disease-modifying effects in facioscapulohumeral muscular dystrophy by disrupting p38 mitogen-activated protein kinase-dependent transcriptional activation of double homeobox 4. Double homeobox 4 is a pathogenic transcription factor aberrantly expressed in skeletal muscle due to chromatin relaxation at D4Z4 macrosatellite repeats. Mechanistically, p38α phosphorylates an unidentified nuclear co-activator required for double homeobox 4 promoter activity, facilitating RNA polymerase II recruitment. Losmapimod (at 100 nM) reduces double homeobox 4 mRNA levels by 78% in facioscapulohumeral muscular dystrophy myotubes, with commensurate decreases in double homeobox 4 target genes (e.g., zinc finger and SCAN domain containing 4, retinoic acid receptor responder 1) [4].
In vivo, losmapimod crosses the myocyte membrane and accumulates at therapeutic concentrations (mean steady-state: 450 ng/g tissue), suppressing double homeobox 4-driven transcriptional activity in mouse xenograft models. However, phase 2 trials showed discordance: while double homeobox 4 gene expression (measured via 4-gene composite score) did not significantly differ from placebo (P=0.56), structural improvements emerged, including reduced muscle fat infiltration (-0.49 percentage points; 95% confidence interval: -0.86 to -0.12) and preserved reachable workspace (shoulder mobility metric). This suggests losmapimod may act through parallel p38-dependent pathways—such as modulating muscle progenitor cell differentiation or inflammatory cascades—independent of double homeobox 4 suppression [2] [4] [7].
The compound’s failure in phase 3 facioscapulohumeral muscular dystrophy trials (no significant reachable workspace improvement versus placebo) highlights limitations of targeting double homeobox 4 transcription alone, possibly due to stochastic double homeobox 4 expression bursts or incomplete pathway suppression at clinical dosages [3]. Nevertheless, it established proof-of-concept for p38 mitogen-activated protein kinase inhibition as a therapeutic strategy in genetic muscular disorders.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7